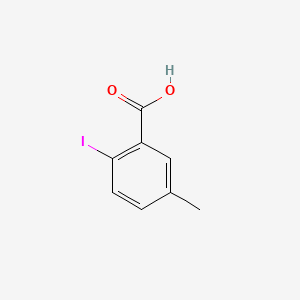

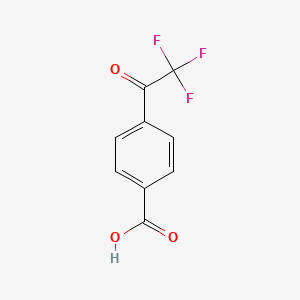

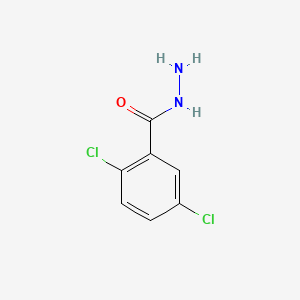

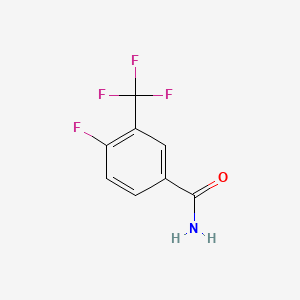

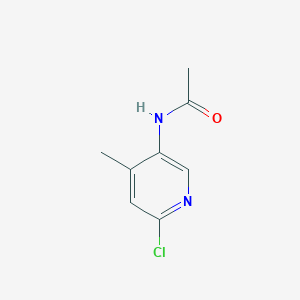

n-(6-Chloro-4-methylpyridin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides is described, involving indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification with 4-aminopyridine . Another synthesis route for an acetamide derivative involves the reaction of an aniline derivative with POCl3 in acetate . These methods could potentially be adapted for the synthesis of N-(6-Chloro-4-methylpyridin-3-yl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed by spectroscopic methods such as NMR, IR, and X-ray diffraction analysis . The conformation of these molecules is characterized by the sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . The structure of N-(6-Chloro-4-methylpyridin-3-yl)acetamide would likely be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be explored through various chemical reactions. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants leads to the formation of multiple products . This suggests that N-(6-Chloro-4-methylpyridin-3-yl)acetamide could also undergo oxidation reactions, potentially yielding various oxidized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the conformation of the N-H bond in 2-chloro-N-(2,4-dimethylphenyl)acetamide is syn to the ortho methyl group, affecting its hydrogen bonding and, consequently, its physical properties . Similar analyses would be required to determine the properties of N-(6-Chloro-4-methylpyridin-3-yl)acetamide.

科学的研究の応用

Synthesis of Heterocyclic Compounds : This chemical plays a role in the synthesis of heterocyclic compounds. For instance, it is used in the two-step synthesis of (Z)-2-[2-Oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamide derivatives starting from 2-Chloro-6-methylpyridine-3-carbonitrile (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007).

Complexation and Coordination Chemistry : It is involved in the formation of complexes, such as copper(II) bromide, nitrate, and perchlorate complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands. These complexes are important for understanding the influence of steric hindrance on coordination geometry and number (Smolentsev, 2017).

Photochemical and Thermochemical Modeling : N-(6-Chloro-4-methylpyridin-3-yl)acetamide derivatives are studied for their photochemical and thermochemical properties, particularly in the context of dye-sensitized solar cells (DSSCs). Their potential as photosensitizers in solar cells is a key area of exploration (Mary et al., 2020).

Synthesis of Anticancer Agents : This compound is also utilized in the synthesis of bioactive compounds with potential anticancer applications. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, synthesized using 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, have been investigated for their activity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Environmental Applications : The environmental impact and degradation of related chloroacetamide herbicides, such as acetochlor and metolachlor, have been studied. This research includes the understanding of their metabolism in liver microsomes and their presence in environmental samples, such as streams (Coleman, Linderman, Hodgson, & Rose, 2000).

Biodegradation Studies : The biodegradation of acetamiprid, a related compound, by bacteria is another area of research. This is significant for understanding the environmental fate of such compounds and developing methods for their safe disposal or treatment (Tang, Li, Hu, & Xu, 2012).

特性

IUPAC Name |

N-(6-chloro-4-methylpyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGQEXHBGXOEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287775 |

Source

|

| Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(6-Chloro-4-methylpyridin-3-yl)acetamide | |

CAS RN |

6635-92-3 |

Source

|

| Record name | 6635-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。